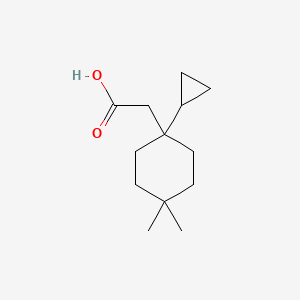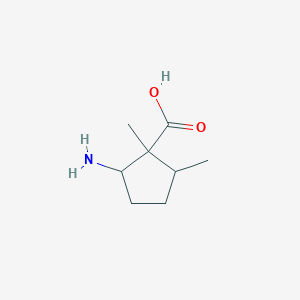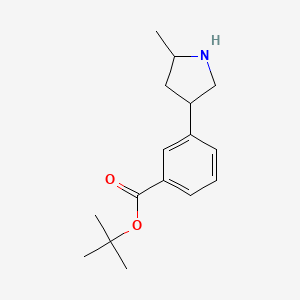![molecular formula C14H18O B13206917 4-Ethyl-1-phenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B13206917.png)
4-Ethyl-1-phenyl-7-oxabicyclo[4.1.0]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-1-phenyl-7-oxabicyclo[4.1.0]heptane is a bicyclic organic compound with the molecular formula C14H18O and a molecular weight of 202.29 g/mol . This compound is characterized by its unique oxabicyclo structure, which includes an oxygen atom integrated into the bicyclic framework. It is primarily used in research and development settings and is not intended for human or veterinary use .
Méthodes De Préparation
The synthesis of 4-Ethyl-1-phenyl-7-oxabicyclo[4.1.0]heptane involves several steps. One common method includes the Diels-Alder reaction, where a furan reacts with an olefinic or acetylenic dienophile . The reaction conditions typically require a catalyst and controlled temperature to ensure the formation of the desired bicyclic structure.
Analyse Des Réactions Chimiques
4-Ethyl-1-phenyl-7-oxabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxabicyclo derivatives with different functional groups.
Reduction: The compound can be reduced to form simpler bicyclic structures.
Applications De Recherche Scientifique
This compound has several applications in scientific research:
Chemistry: It is used as a reference standard in pharmaceutical testing and as a reagent in synthetic organic chemistry.
Biology: Its unique structure makes it a subject of study in biochemical pathways and molecular interactions.
Medicine: While not used directly in medicine, it serves as a model compound for studying the pharmacokinetics and dynamics of similar structures.
Industry: It is utilized in the development of new materials and polymers due to its stable bicyclic structure.
Mécanisme D'action
The mechanism of action of 4-Ethyl-1-phenyl-7-oxabicyclo[4.1.0]heptane involves its interaction with molecular targets through its oxabicyclo framework. This structure allows it to participate in various chemical reactions, influencing biochemical pathways and molecular interactions.
Comparaison Avec Des Composés Similaires
4-Ethyl-1-phenyl-7-oxabicyclo[4.1.0]heptane can be compared with other similar compounds such as:
7-Oxabicyclo[4.1.0]heptane: This compound has a similar bicyclic structure but lacks the ethyl and phenyl groups, making it less complex.
1-Phenyl-7-oxabicyclo[4.1.0]heptane: This compound is similar but does not have the ethyl group, which affects its chemical properties and reactivity.
7-Oxabicyclo[2.2.1]heptane: This compound has a different bicyclic structure, which influences its chemical behavior and applications.
These comparisons highlight the uniqueness of 4-Ethyl-1-phenyl-7-oxabicyclo[41
Propriétés
Formule moléculaire |
C14H18O |
|---|---|
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
4-ethyl-1-phenyl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C14H18O/c1-2-11-8-9-14(13(10-11)15-14)12-6-4-3-5-7-12/h3-7,11,13H,2,8-10H2,1H3 |
Clé InChI |
WKPOATAQYLTBJF-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC2(C(C1)O2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Oxo-2-(pyridin-3-yl)-1H,4H-furo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B13206834.png)
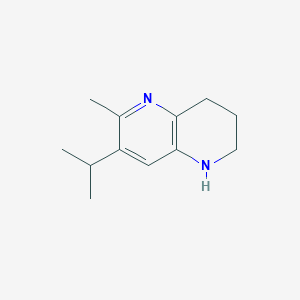
![5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-carboxylic acid](/img/structure/B13206848.png)
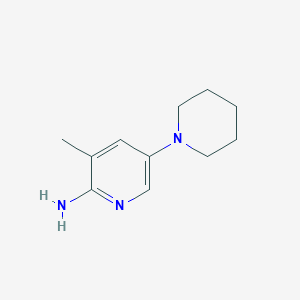
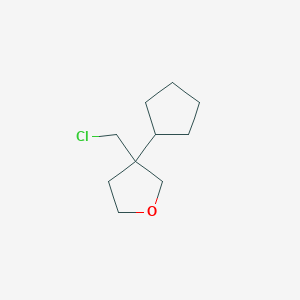
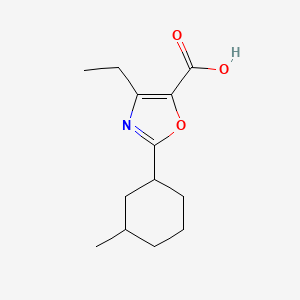
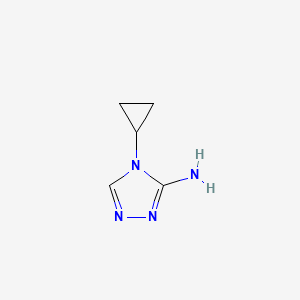
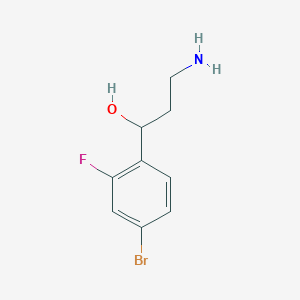
![(3S,4S)-3-[(2,2-Difluoroethyl)amino]piperidin-4-ol](/img/structure/B13206873.png)

